molecular formula C23H24N4O2 B10987407 N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B10987407
M. Wt: 388.5 g/mol
InChI Key: FQXJQPGJBIHPKQ-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves the condensation of 1H-benzimidazole derivatives with quinoline carboxylic acids. The reaction conditions often include the use of catalysts such as sodium metabisulphite and solvents like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the benzimidazole and quinoline rings .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells . The quinoline component may interact with DNA and enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its dual benzimidazole and quinoline structure, which imparts a combination of biological activities. This dual functionality makes it a versatile compound for various scientific and medicinal applications, distinguishing it from other similar compounds that may only contain one of these moieties .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-27-20-12-7-4-9-16(20)17(15-22(27)28)23(29)24-14-8-2-3-13-21-25-18-10-5-6-11-19(18)26-21/h4-7,9-12,15H,2-3,8,13-14H2,1H3,(H,24,29)(H,25,26)

InChI Key

FQXJQPGJBIHPKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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